1,3-Dioxole, 4-chloro-2,2,5-trifluoro-
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Overview
Description
1,3-Dioxole, 4-chloro-2,2,5-trifluoro- is a chemical compound that belongs to the class of dioxoles It is characterized by the presence of a dioxole ring, which is a five-membered ring containing two oxygen atoms The compound also contains chlorine and fluorine substituents, making it a halogenated dioxole
Preparation Methods
The synthesis of 1,3-Dioxole, 4-chloro-2,2,5-trifluoro- can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with chlorine and fluorine sources under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the selective introduction of chlorine and fluorine atoms into the dioxole ring. Industrial production methods may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,3-Dioxole, 4-chloro-2,2,5-trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: The dioxole ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dioxole, 4-chloro-2,2,5-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and biological studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,3-Dioxole, 4-chloro-2,2,5-trifluoro- involves its interaction with molecular targets through its halogenated dioxole ring. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interaction with other molecules. The specific pathways involved depend on the context of its application, such as its role in chemical reactions or biological systems.
Comparison with Similar Compounds
1,3-Dioxole, 4-chloro-2,2,5-trifluoro- can be compared with other halogenated dioxoles, such as:
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy): This compound has a similar dioxole ring structure but with different halogen substituents.
2,2,4-Trifluoro-5-(trifluoromethoxy)-1,3-dioxole: Another similar compound with different halogenation patterns.
The uniqueness of 1,3-Dioxole, 4-chloro-2,2,5-trifluoro- lies in its specific combination of chlorine and fluorine atoms, which can impart distinct chemical and physical properties compared to other halogenated dioxoles .
Properties
CAS No. |
89444-45-1 |
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Molecular Formula |
C3ClF3O2 |
Molecular Weight |
160.48 g/mol |
IUPAC Name |
4-chloro-2,2,5-trifluoro-1,3-dioxole |
InChI |
InChI=1S/C3ClF3O2/c4-1-2(5)9-3(6,7)8-1 |
InChI Key |
LLLDLQNCQASROM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(OC(O1)(F)F)Cl)F |
Origin of Product |
United States |
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